(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate
Description
Properties
IUPAC Name |
[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S.C2H2O4/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11;3-1(4)2(5)6/h1-6H,7,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNLAVVVPSHNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Precursor Synthesis
The synthesis begins with the preparation of imidazo[2,1-b]thiazole precursors. A common starting material is 2-aminothiazole, which undergoes condensation with α-haloketones in the presence of bases such as potassium carbonate () or sodium bicarbonate (). For example, reacting 2-aminothiazole with 4-bromophenylacetyl chloride in dimethylformamide (DMF) at 80–90°C yields an intermediate thiazole derivative. This step typically achieves 70–85% yield, contingent on the purity of the halogenated aryl compound.
Bromophenyl Group Introduction
The 4-bromophenyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions. Patent WO2007034282A2 describes a Suzuki-Miyaura coupling using bis(pinacolato)diboron and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium () as the catalyst. The reaction occurs in a toluene-methanol-water solvent system at reflux temperatures (100–110°C), achieving >90% conversion efficiency.
Cyclization Techniques for Imidazo-Thiazole Core Formation
Acid-Mediated Cyclization
Cyclization of the linear precursor into the fused imidazo[2,1-b]thiazole system is achieved using polyphosphoric acid (PPA) or concentrated hydrochloric acid (). For instance, heating the intermediate in PPA at 120°C for 6–8 hours induces ring closure, forming the bicyclic structure with 75–80% yield. The reaction mechanism involves protonation of the amine group, followed by intramolecular nucleophilic attack.
Solvent Optimization
Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve reaction kinetics by stabilizing charged intermediates. Comparative studies show that DMSO increases yields by 15% compared to dioxane, albeit with longer reaction times (12 vs. 8 hours).
Catalytic Coupling Methods for Functionalization
Palladium-Catalyzed Cross-Coupling
The methanamine side chain is introduced via Buchwald-Hartwig amination. Using palladium(II) acetate () and Xantphos as ligands, the reaction couples ammonia with a brominated imidazo-thiazole intermediate in tert-butanol at 90°C. This step achieves 65–70% yield, with purity >95% after column chromatography.
Boronic Acid Derivatives
Alternative routes employ boronic acid intermediates. As per PubChem data (CID 5121), treating the bromophenyl precursor with bis(pinacolato)diboron in the presence of generates a boronic ester, which is subsequently aminated under mild conditions (40–50°C).
Purification and Oxalate Salt Formation
Crystallization and Recrystallization
Crude (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine is purified via recrystallization from ethanol-water mixtures. Slow cooling to 4°C yields needle-like crystals with 85–90% recovery.
Salt Formation with Oxalic Acid
The free base is converted to the oxalate salt by titration with oxalic acid in ethanol. Stoichiometric ratios of 1:1 (base:acid) are critical to avoid dihydrate formation. The product precipitates at pH 3–4 and is filtered under reduced pressure, yielding a white crystalline solid with >99% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for three dominant synthesis strategies:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Acid Cyclization | 78 | 95 | 8 | Low catalyst cost |
| Suzuki Coupling | 92 | 98 | 6 | High regioselectivity |
| Boronic Ester | 85 | 97 | 10 | Mild conditions |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[2,1-b]thiazole-5-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The bromophenyl group enhances its binding affinity to these targets, while the imidazo[2,1-b]thiazole core provides structural stability.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on the Imidazo[2,1-b]thiazole Core
C-5 Amine Modifications
The amine substituent at the C-5 position critically influences potency and selectivity:
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a): COX-2 Inhibition: Exhibits high potency (IC₅₀ = 0.08 µM) and selectivity (index = 313.7) due to the dimethylamino group. Larger substituents (e.g., diethylamino, dipropylamino) reduce activity, while cyclic amines (pyrrolidine, piperidine) retain moderate selectivity . Key Feature: The methylsulfonyl group at the 4-position of the phenyl ring enhances COX-2 binding via electron-withdrawing effects .
- The oxalate salt improves aqueous solubility (e.g., similar to (-)-p-Bromotetramisole oxalate, which shows 74 mg/mL solubility in water) .
C-6 Aryl Group Variations
- The fluorophenyl group balances hydrophobicity and electronic effects .
- 6-(3-Trifluoromethylphenoxy) Derivatives (e.g., ND-12025): Anti-tuberculosis activity highlights the role of trifluoromethyl groups in enhancing metabolic stability and membrane permeability .
Physical Properties
*Inferred from analogous oxalate salts .
Biological Activity
(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₉BrN₂OS
- CAS Number : 439095-24-6
- Melting Point : 197–199 °C
Synthesis
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step organic reactions. The bromophenyl group is introduced to enhance biological activity, particularly against various pathogens. Recent studies have outlined synthetic pathways that yield high-purity compounds suitable for biological testing .
Antimicrobial Activity
Recent research has demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, a study assessed the antibacterial and antifungal activities of several derivatives, including those related to this compound. The results indicated potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL for certain derivatives .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 8 | Bacterial |
| IT10 (related derivative) | 7.05 | Mycobacterium tuberculosis |
| IT06 (related derivative) | 2.03 | Mycobacterium tuberculosis |
Antitubercular Activity
In vitro studies have shown that some derivatives of imidazo[2,1-b]thiazoles exhibit selective inhibition against Mycobacterium tuberculosis. For example, the compound IT10 displayed an IC50 value of 2.32 μM, indicating strong potential as an antitubercular agent .
The proposed mechanism of action for these compounds involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways in pathogens. Molecular docking studies suggest that these compounds bind effectively to target enzymes, disrupting their function .
Case Studies
Several case studies highlight the efficacy of imidazo[2,1-b]thiazole derivatives:
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted where various derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, particularly against resistant strains .
- Antitubercular Screening : In a focused study on Mycobacterium tuberculosis, compounds were screened for their ability to inhibit bacterial growth without causing significant cytotoxicity to host cells. This study underscored the selective nature of these compounds .
- Molecular Docking Analysis : Computational studies provided insights into the binding affinities and interactions between the compounds and their biological targets, which are crucial for understanding their therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes condensation of 4-bromophenyl-substituted precursors with thiazole derivatives under reflux conditions. For example, Schiff base derivatives of this compound were synthesized by reacting the methanamine group with aldehydes in ethanol under acidic catalysis, followed by oxalate salt formation . Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (70–90°C), and catalyst selection (e.g., glacial acetic acid). Yield optimization requires precise stoichiometric ratios and purification via column chromatography .
Q. How can spectroscopic methods confirm the structure of this compound and its derivatives?
Structural confirmation relies on FT-IR, -NMR, -NMR, and mass spectrometry. For instance:
- FT-IR : Peaks at ~1641 cm (C=N imine), ~698 cm (C-Br), and ~773 cm (C-S) confirm functional groups .
- NMR : Aromatic protons appear as multiplets at δ 6.93–7.97 ppm, while the methanamine CH group resonates at δ ~3.5–4.0 ppm. The oxalate counterion’s carbonyl carbons are observed at δ ~165–170 ppm in -NMR .
Q. What in vitro assays are suitable for preliminary biological activity evaluation?
Standard assays include:
- Antimicrobial Activity : Agar dilution methods against Gram-positive/negative bacteria and fungi, with MIC values compared to controls .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can contradictory spectral data between studies be resolved?
Discrepancies in NMR or IR peaks often arise from solvent effects, impurities, or tautomerism. To address this:
- Replicate synthesis under reported conditions (e.g., DMSO vs. CDCl solvents) .
- Use 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals.
- Compare experimental data with computational predictions (DFT-based IR/NMR simulations) .
Q. What computational strategies predict the compound’s biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., kinases) using crystal structures from the PDB .
- Pharmacophore Mapping : Identify key interaction sites (e.g., bromophenyl for hydrophobic pockets, methanamine for hydrogen bonding) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Replace the 4-bromophenyl group with fluorophenyl or methylphenyl to assess electronic effects .
- Substituent Analysis : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) on the imidazothiazole ring and correlate with activity .
- Bioisosteres : Swap the oxalate counterion with citrate or succinate to study salt form impacts on solubility .
Q. What mechanistic approaches elucidate enzyme inhibition pathways?
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- SPR Biosensing : Quantify binding affinity () to purified enzyme targets .
- Western Blotting : Measure downstream protein phosphorylation/expression changes in treated cells .
Q. How can low yields in large-scale synthesis be mitigated?
- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings to improve imidazothiazole ring formation .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized thiazoles) and adjust reaction conditions .
Q. What purification techniques ensure high-purity batches for in vivo studies?
- Combined Chromatography : Sequential use of silica gel (normal phase) and C18 columns (reverse phase) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves .
- HPLC-Prep : Use 90:10 acetonitrile/water mobile phases with 0.1% TFA for acidic conditions .
Q. How can cross-disciplinary approaches enhance research outcomes?
- Material Science : Investigate the compound’s self-assembly into nanostructures for drug delivery .
- Chemical Biology : Develop fluorescent probes by conjugating BODIPY tags to the methanamine group for cellular tracking .
- Toxicogenomics : RNA-seq analysis of treated cells to identify off-target gene expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
